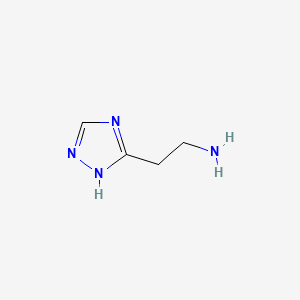

2-(1H-1,2,4-triazol-5-yl)ethanamine

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Organic Synthesis

The 1,2,4-triazole ring is a privileged structure in modern organic synthesis due to its inherent chemical stability and its capacity to engage in various chemical transformations. researchgate.netnih.gov Synthetic chemists have developed a multitude of methods for the construction of the 1,2,4-triazole core, ranging from classical condensation reactions to more modern, metal-catalyzed cross-coupling reactions and multicomponent approaches. organic-chemistry.orgisres.org These synthetic strategies allow for the introduction of a wide variety of substituents onto the triazole ring, enabling the fine-tuning of the molecule's steric and electronic properties for specific applications. organic-chemistry.orgisres.org The versatility of the 1,2,4-triazole scaffold has led to its incorporation into a vast number of compounds with diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. researchgate.netmdpi.com

Role of Ethanamine Linkers in Molecular Design and Functionalization

Ethanamine linkers, characterized by a two-carbon chain terminating in an amino group, are frequently employed in molecular design to connect different functional moieties. nih.gov These linkers provide a degree of conformational flexibility, allowing the attached functional groups to orient themselves optimally for interaction with their biological targets. nih.gov The primary amine group of the ethanamine linker is a key functional handle that can be readily modified through various chemical reactions, such as acylation, alkylation, and Schiff base formation, providing a convenient means of introducing additional complexity and functionality into a molecule. researchgate.net In the context of drug discovery, the ethanamine linker can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a compound. nih.gov

Structural Features and Electronic Properties of the 2-(1H-1,2,4-triazol-5-yl)ethanamine Scaffold for Research Applications

The this compound scaffold combines the key features of both the 1,2,4-triazole ring and the ethanamine linker, resulting in a molecule with a unique set of properties that make it an attractive building block for research applications. The 1,2,4-triazole ring is an aromatic system with three nitrogen atoms, which are capable of participating in hydrogen bonding and coordinating with metal ions. nih.gov The presence of the ethanamine side chain introduces a basic amino group, which can be protonated at physiological pH, imparting a positive charge to the molecule. chemsynthesis.com This combination of a polar, aromatic heterocycle and a flexible, basic side chain allows for a wide range of potential intermolecular interactions, making this scaffold a versatile platform for the design of molecules that can interact with biological macromolecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c5-2-1-4-6-3-7-8-4/h3H,1-2,5H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJKIUVXXQXJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90998523 | |

| Record name | 2-(1H-1,2,4-Triazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7728-75-8 | |

| Record name | Iem 760 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-1,2,4-Triazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1h 1,2,4 Triazol 5 Yl Ethanamine and Analogues

Established Synthetic Routes to the 1,2,4-Triazole (B32235) Core

The formation of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with several classical and modern methods available. researchgate.net These routes typically involve the condensation and cyclization of precursors containing the necessary nitrogen and carbon atoms.

Cyclization Reactions and Precursor Chemistry

Traditional methods for synthesizing the 1,2,4-triazole core often rely on the cyclization of linear precursors. The Pellizzari reaction, for instance, involves the reaction of amides with acylhydrazides. researchgate.net Another classical approach is the Einhorn-Brunner reaction, which utilizes the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. researchgate.net

More contemporary cyclization strategies employ a variety of precursors. The reaction of aminoguanidine (B1677879) bicarbonate with formic acid is a known route to 3-amino-1,2,4-triazole. orgsyn.org This highlights the use of guanidine (B92328) derivatives in triazole synthesis. Furthermore, the cyclization of (het)aroylaminoguanidines in water has been reported as an effective and clean procedure for preparing 5-amino-3-(het)aryl-1,2,4-triazoles. organic-chemistry.org The use of amidrazones as precursors is also a versatile method, where their reaction with various electrophiles can lead to a range of substituted 1,2,4-triazoles. epa.govnih.gov

The following table summarizes representative cyclization reactions for the synthesis of the 1,2,4-triazole core:

| Precursor 1 | Precursor 2 | Reaction Conditions | Product | Reference |

| Aminoguanidine bicarbonate | Formic acid | Heat at 120°C | 3-Amino-1,2,4-triazole | orgsyn.org |

| (Het)aroylaminoguanidines | - | Water, reflux | 5-Amino-3-(het)aryl-1,2,4-triazoles | organic-chemistry.org |

| Amidrazones | Aldehydes | Ceric ammonium (B1175870) nitrate, PEG | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| Hydrazines | Formamide (B127407) | Microwave irradiation | Substituted 1,2,4-triazoles | organic-chemistry.org |

Multi-Component Reactions for Triazole Formation

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of 1,2,4-triazoles. A copper-catalyzed three-component reaction of aryldiazonium salts, fluorinated diazo reagents, and nitriles has been shown to produce trifluoromethylated N1-aryl-1,2,4-triazoles. nih.gov Another copper-catalyzed one-pot method allows for the preparation of 3,5-disubstituted-1,2,4-triazoles from an amide and a nitrile. epa.govnih.gov These methods offer the advantage of atom economy and procedural simplicity. An electrochemical MCR of aryl hydrazines, paraformaldehyde, ammonium acetate (B1210297), and alcohols also provides access to 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org

Below is a table illustrating some multi-component reactions for 1,2,4-triazole synthesis:

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |

| Aryldiazonium salts | Fluorinated diazo reagents | Nitriles | Copper catalyst | Trifluoromethylated N1-aryl-1,2,4-triazoles | nih.gov |

| Amide | Nitrile | - | Copper catalyst, O2 | 3,5-Disubstituted-1,2,4-triazoles | epa.govnih.gov |

| Aryl hydrazines | Paraformaldehyde | Ammonium acetate | Electrochemical | 1,5-Disubstituted and 1-aryl 1,2,4-triazoles | organic-chemistry.org |

Strategies for Ethanamine Moiety Introduction and Functionalization

The key challenge in synthesizing 2-(1H-1,2,4-triazol-5-yl)ethanamine lies in the introduction of the ethanamine group at the 5-position of the triazole ring. This can be approached by either incorporating the side chain into a precursor before cyclization or by functionalizing a pre-formed triazole ring.

Amine Formation and Derivatization

A plausible strategy for introducing the ethanamine moiety involves the use of a precursor that already contains a protected aminoethyl group. For example, a protected β-aminopropionitrile, such as N-Boc-β-alaninonitrile, could potentially be used as a starting material. The nitrile group could then be converted to an imidate or an amidrazone, which would subsequently undergo cyclization to form the 5-substituted triazole ring. The Boc protecting group could then be removed under acidic conditions to yield the desired ethanamine.

Alternatively, a pre-formed triazole with a suitable functional group at the 5-position could be elaborated to the ethanamine side chain. For instance, a 5-carboxymethyl-1,2,4-triazole could be converted to the corresponding amide, which could then be reduced to the amine. The synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates has been reported, which could serve as precursors for such a strategy, although this would lead to substitution at the 3-position. nih.gov

Regioselective Synthesis Considerations for the 5-Substituted Triazole

Achieving regioselectivity in the synthesis of 1,2,4-triazoles is crucial, as different isomers can exhibit distinct biological activities. The substitution pattern is often determined by the nature of the precursors and the reaction conditions. For example, the reaction of amidrazones with aldehydes can lead to 3,4,5-trisubstituted 1,2,4-triazoles, and the specific substitution pattern depends on the substituents on both reactants. organic-chemistry.org

The [3+2] cycloaddition of nitrile imines with nitriles is a powerful method for the regioselective synthesis of 1,2,4-triazoles. A general approach to 5-trifluoromethyl-1,2,4-triazoles has been developed via the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile. nih.gov This suggests that a similar strategy employing a nitrile with a protected aminoethyl group could potentially lead to the desired 5-substituted product.

A potential regioselective route to this compound could involve the reaction of a formyl hydrazide with a β-aminopropionitrile derivative that has been converted to a Pinner salt (carboxyimidate). The regioselectivity of such cyclizations can be influenced by the substituents on the reactants. nih.gov

Advanced Synthetic Techniques

Modern synthetic methods can offer advantages in terms of reaction times, yields, and environmental impact. Microwave-assisted synthesis has been shown to be effective for the rapid and efficient preparation of substituted 1,2,4-triazoles from hydrazines and formamide without the need for a catalyst. organic-chemistry.org This technique could potentially be applied to the cyclization step in the synthesis of the target compound, reducing reaction times and improving yields.

Electrochemical synthesis is another advanced technique that has been used for the formation of 1,2,4-triazoles. An electrochemical multicomponent reaction has been reported for the synthesis of 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org The application of such methods to the synthesis of this compound could offer a green and efficient alternative to traditional methods. Visible light-induced cyclization reactions have also been reported for the synthesis of 1,2,4-triazolines, which can be converted to 1,2,4-triazoles. google.com

Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govresearchgate.net For the synthesis of 1,2,4-triazole derivatives, microwave irradiation often leads to dramatically reduced reaction times, improved yields, and cleaner reaction profiles. nih.govscielo.org.za This technology utilizes the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. nih.gov

The benefits of MAOS are well-documented in the synthesis of various 1,2,4-triazole systems. For instance, reactions that require several hours under conventional reflux can often be completed in a matter of minutes using microwave heating. nih.gov In one study, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in just 33–90 seconds with an 82% yield, a significant improvement over the hours required by conventional methods. nih.gov Similarly, the synthesis of piperazine-azole-fluoroquinolone based 1,2,4-triazole derivatives saw reaction times drop from 27 hours to just 30 minutes. nih.gov

The synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via the cyclization of amide derivatives with hydrazines was completed in one minute with an 85% yield under microwave irradiation, compared to over four hours with conventional heating. nih.gov Microwave-assisted methods can also be performed under solvent-free conditions, aligning with the principles of green chemistry. nih.gov For example, the heterocyclization of certain N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide derivatives proceeded with high yields and was 36–72 times faster than conventional heating. nih.gov

The table below summarizes various microwave-assisted synthetic conditions for 1,2,4-triazole analogues.

Table 1: Examples of Microwave-Assisted Synthesis of 1,2,4-Triazole Analogues

| Product Type | Reactants | Conditions (Power, Temp, Time) | Solvent | Yield | Citation |

|---|---|---|---|---|---|

| 4-(Benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione | Schiff base precursors | Not specified, 10-25 min | Not specified | 97% | nih.gov |

| 3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one | Hydrazones | Not specified, 5 min | Not specified | 96% | nih.gov |

| 3,5-Disubstituted 1,2,4-triazoles | Piperazine substituted nitrile and hydrazide | Not specified | None | Good | researchgate.net |

| 4-Amino-5-(methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives | Ester ethoxycarbonyl hydrazone and NaOH | 110 °C, 15 min | Ethanol | Not specified | scielo.org.za |

Catalyst Systems in Triazole Synthesis (e.g., Cu-catalyzed reactions)

The development of catalytic systems has been pivotal in advancing the synthesis of 1,2,4-triazoles, providing efficient and regioselective pathways from readily available starting materials. Copper-catalyzed reactions, in particular, have been extensively explored and offer a versatile and cost-effective approach. nih.gov

A prominent example is the copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles from nitriles and hydroxylamine (B1172632). nih.gov This method utilizes an inexpensive catalyst, such as copper(II) acetate (Cu(OAc)₂), and proceeds through a sequence involving the intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, followed by a copper-catalyzed reaction with a second nitrile and subsequent intramolecular cyclization. nih.gov This approach tolerates a wide range of functional groups and avoids the need for an inert atmosphere. nih.gov

Copper catalysts are also effective in the oxidative coupling of amidines and nitriles, using molecular oxygen (from air) as a green oxidant. nih.gov These reactions can be tuned to control regioselectivity. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, Cu(II) catalysis selectively yields 1,5-disubstituted 1,2,4-triazoles, whereas Ag(I) catalysis directs the reaction to form 1,3-disubstituted isomers. researchgate.net This catalyst-controlled regioselectivity provides a modular and efficient route to diverse 1,2,4-triazole scaffolds. researchgate.net

The table below outlines different catalytic systems used in the synthesis of 1,2,4-triazole analogues.

Table 2: Catalyst Systems in the Synthesis of 1,2,4-Triazole Analogues

| Product Type | Catalyst | Reactants | Oxidant/Base | Key Features | Citation |

|---|---|---|---|---|---|

| 3,5-Disubstituted 1,2,4-triazoles | Cu(OAc)₂ | Nitriles, Hydroxylamine | - | One-pot, inexpensive catalyst, moderate to good yields. | nih.gov |

| 1,5-Disubstituted 1,2,4-triazoles | Cu(II) | Isocyanides, Aryl diazonium salts | - | High yield, regioselective. | researchgate.net |

| 1,3-Disubstituted 1,2,4-triazoles | Ag(I) | Isocyanides, Aryl diazonium salts | - | High yield, regioselective. | researchgate.net |

Purification and Isolation Strategies in Organic Synthesis

The purification and isolation of the target 1,2,4-triazole derivatives are critical steps to ensure the final product's purity. Standard laboratory techniques are employed, often tailored to the specific physical and chemical properties of the synthesized compound.

A common and effective method for purifying solid triazole derivatives is recrystallization . scielo.org.za This technique involves dissolving the crude product in a suitable hot solvent or solvent mixture (e.g., ethanol, or an ethanol-water mixture) and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution. scielo.org.za

Precipitation is another widely used isolation technique. After a reaction is complete, the crude product can often be precipitated by pouring the reaction mixture into a non-solvent, frequently cold water. researchgate.netscielo.org.za The resulting solid can then be collected by filtration and washed with a suitable solvent, such as water or ethyl acetate, to remove residual reagents and byproducts. researchgate.net In some cases, adjusting the pH of the aqueous solution with an acid (e.g., HCl) or a base (e.g., ammonia) can induce precipitation of the product. researchgate.net

For reactions where excess volatile reagents are used, such as formamide, vacuum distillation can be employed to remove them before further purification of the residual product.

When chromatographic methods are necessary, flash column chromatography over silica (B1680970) gel is a standard procedure. rsc.org The crude mixture is loaded onto a silica column and eluted with a solvent system of appropriate polarity, such as a gradient of pentane/dichloromethane and dichloromethane/ethyl acetate, to separate the target compound from impurities. rsc.org The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC).

Computational and Theoretical Studies

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scienceopen.com It has become a staple in computational chemistry for calculating the properties of molecules, including those in the 1,2,4-triazole (B32235) class. researchgate.netresearchgate.net DFT is employed to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties. researchgate.net

Optimization of Molecular Structures and Conformational Analysis

A fundamental application of DFT is the optimization of molecular structures to find the lowest energy conformation, which corresponds to the most stable arrangement of atoms. researchgate.net For derivatives of 1,2,4-triazole, DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. researchgate.net This process is crucial for understanding the three-dimensional shape of the molecule, which underpins its physical and chemical properties.

For instance, studies on substituted 1,2,4-triazoles have used DFT to elucidate the planarity of the triazole ring and the orientation of its substituents. researchgate.net The optimization process identifies the most stable conformer by exploring the potential energy surface of the molecule.

Table 1: Representative Theoretical Geometric Parameters for a Substituted 1,2,4-Triazole Ring (Data from a study on a related compound) This table presents data from a computational study on a different, but structurally related, 1,2,4-triazole derivative to illustrate the type of information obtained from DFT calculations. The values are not specific to 2-(1H-1,2,4-triazol-5-yl)ethanamine.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31+G(d,p)) |

| Bond Length | N1-N2 | 1.38 Å |

| Bond Length | N2-C3 | 1.32 Å |

| Bond Length | C3-N4 | 1.37 Å |

| Bond Length | N4-C5 | 1.36 Å |

| Bond Length | C5-N1 | 1.33 Å |

| Bond Angle | N1-N2-C3 | 105.5° |

| Bond Angle | N2-C3-N4 | 114.0° |

| Bond Angle | C3-N4-C5 | 102.5° |

| Bond Angle | N4-C5-N1 | 110.0° |

| Bond Angle | C5-N1-N2 | 108.0° |

Source: Adapted from data on 2-(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. aimspress.com The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilicity. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilicity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. aimspress.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. aimspress.comnih.gov DFT calculations are widely used to compute these orbital energies and the resulting gap. For example, a study on the tautomerism of substituted triazoles showed that the energy gap can help determine the more stable tautomeric form. ntu.edu.iq

Table 2: Calculated HOMO, LUMO, and Energy Gap for Temozolomide (an Imidazotetrazine Derivative) This table shows representative data for a related heterocyclic compound to illustrate the outputs of HOMO-LUMO analysis. These values are not for this compound.

| State | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Neutral (Gas Phase) | -6.95 | -2.55 | 4.40 |

| Neutral (DMSO Solvent) | -6.91 | -2.61 | 4.30 |

| Anion (Alpha Mode) | -4.13 | -1.02 | 3.11 |

| Anion (Beta Mode) | -2.48 | 1.89 | 4.37 |

Source: Adapted from data on the pro-drug Temozolomide. aimspress.com

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model complex processes like protein-ligand binding and the formation of supramolecular structures. nih.govnih.gov These simulations are invaluable for understanding how molecules like this compound, with its potential for hydrogen bonding, interact with each other and with their environment.

Hydrogen Bonding Networks in Supramolecular Assemblies

The 1,2,4-triazole ring, with its nitrogen atoms, and the ethanamine side chain are both capable of participating in hydrogen bonding. These interactions are fundamental to the formation of ordered, self-assembled supramolecular structures. harvard.edu Computational studies on related triazole-containing compounds have shown that hydrogen bonds, such as N-H···N and N-H···O, are crucial in dictating the aggregation of molecules in the solid state. nih.gov These interactions can lead to the formation of complex networks, including chains, sheets, and three-dimensional frameworks. nih.govsemanticscholar.org For example, research on N-(1H-1,2,4-triazol-5-yl)pyridine-2-carboxamide revealed that intermolecular hydrogen bonds connect molecules into one-dimensional chains. nih.gov

Weak Interactions and Crystal Packing Motifs

Beyond strong hydrogen bonds, weaker interactions also play a significant role in the crystal packing of molecules. These include van der Waals forces, C-H···π interactions, and π-π stacking interactions between aromatic rings. nih.govsemanticscholar.org For triazole derivatives, π-π stacking between adjacent triazole rings is a common feature that contributes to the stability of the crystal lattice. nih.gov In the crystal structure of N-(1H-1,2,4-triazol-5-yl)pyridine-2-carboxamide, for instance, π-π stacking interactions with a centroid-to-centroid distance of 3.5842 Å help build a two-dimensional supramolecular sheet. nih.gov Similarly, unexpected salt formation from triazole precursors has shown packing mediated by π-π stacking between triazole and pyrazine (B50134) rings. nih.gov

Prediction of Reactivity and Reaction Pathways via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are not only used for static properties but also for predicting the chemical reactivity and potential reaction pathways of molecules. scienceopen.comscienceopen.com By calculating reactivity descriptors, chemists can identify the most likely sites for nucleophilic or electrophilic attack. dnu.dp.ua

Molecular Electrostatic Potential (MEP) maps are a common tool used to visualize the charge distribution on a molecule's surface. nih.gov These maps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.gov Furthermore, Fukui indices can be calculated to quantify the reactivity of specific atomic sites within a molecule. dnu.dp.ua Studies on the protonation of 1,2,4-triazole have used such descriptors to determine the preferred site of protonation among the nitrogen atoms. dnu.dp.ua These predictive tools are essential for understanding decomposition mechanisms and designing new synthetic routes. rsc.org

Structure-Property Relationships Derived from Theoretical Models

Theoretical modeling, particularly through quantum chemical calculations, is a powerful tool for elucidating the relationship between the three-dimensional structure of a molecule and its physicochemical properties. For 1,2,4-triazole derivatives, methods like Density Functional Theory (DFT) and semi-empirical methods (such as AM1 and PM3) are commonly employed to predict molecular geometries, electronic distributions, and spectroscopic signatures. rad-proceedings.orgresearchgate.netepstem.net

Molecular Geometry and Conformation: The foundational structure of this compound is the 1H-1,2,4-triazole ring. Theoretical calculations performed on related N1-substituted 1,2,4-triazoles show that the calculated bond lengths and angles of the triazole ring are generally in good agreement with experimental data for the unsubstituted parent ring. rad-proceedings.org For instance, the N1-N2 bond length in the triazole core is calculated to be shorter than a typical N-N single bond (1.45 Å) but longer than an N=N double bond (1.25 Å), indicating a delocalized electron system within the aromatic ring. rad-proceedings.org The geometry of the ethylamine (B1201723) substituent at the C5 position would be optimized to find the most stable conformation, minimizing steric hindrance and optimizing potential intramolecular interactions.

Electronic Properties and Reactivity: The electronic properties of 1,2,4-triazole derivatives are critical for their function and are extensively studied using computational models. Key parameters include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial indicators of a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a significant descriptor of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For the 1,2,4-triazole ring, the nitrogen atoms typically represent regions of negative potential, making them sites for electrophilic attack or coordination with metal ions. ajol.info

Spectroscopic Properties: Theoretical models are also used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure. For example, methods like the Gauge-Independent Atomic Orbital (GIAO) can calculate NMR chemical shifts (¹H and ¹³C), while DFT calculations can predict infrared (IR) vibrational frequencies. epstem.netmdpi.com

The table below presents typical geometric parameters for the unsubstituted 1H-1,2,4-triazole ring, which forms the core of the target molecule. These values are derived from computational studies on related derivatives and provide a baseline for understanding the structure of this compound. rad-proceedings.org

Note: The following data table is for the parent 1H-1,2,4-triazole ring and is intended to be illustrative of the parameters derived from theoretical models. Specific values for this compound would require dedicated computational analysis.

| Parameter | Description | Typical Calculated Value Range | Significance |

|---|---|---|---|

| Bond Length (N1-N2) | The distance between the N1 and N2 atoms in the triazole ring. | 1.34 Å - 1.38 Å | Indicates partial double bond character due to electron delocalization. rad-proceedings.org |

| Bond Length (N4-C5) | The distance between the N4 and C5 atoms in the triazole ring. | 1.31 Å - 1.35 Å | Reflects the C=N double bond character within the aromatic system. |

| Bond Angle (C5-N1-C2) | The internal angle at the N1 position of the ring. | 103° - 109° | Defines the geometry and planarity of the five-membered ring. rad-proceedings.org |

| HOMO-LUMO Gap (ΔE) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Varies significantly with substituents | Indicates chemical stability and reactivity. researchgate.net |

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | Varies significantly with substituents | Influences solubility, intermolecular forces, and biological interactions. rad-proceedings.org |

Coordination Chemistry and Supramolecular Structures

Supramolecular Assembly via Hydrogen Bonding and Metal-Ligand Interactions

Self-Assembly Processes and Hierarchical Structures

No research findings are available for the self-assembly processes and hierarchical structures of 2-(1H-1,2,4-triazol-5-yl)ethanamine.

Influence of Ligand Geometry on Supramolecular Architectures

No research findings are available on how the ligand geometry of this compound influences supramolecular architectures.

Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 2-(1H-1,2,4-triazol-5-yl)ethanamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.

1H NMR and 13C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide crucial data for structural determination. ufv.br

¹H NMR: In the ¹H NMR spectrum of a this compound derivative, specific signals corresponding to the protons of the ethylamine (B1201723) side chain and the triazole ring are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the methylene (B1212753) protons (CH₂) adjacent to the amine group and the triazole ring will exhibit distinct chemical shifts. The integration of these signals provides the ratio of protons in different environments, and the splitting patterns (e.g., triplets, quartets) reveal information about neighboring protons. docbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in a derivative of this compound will produce a distinct signal. chemicalbook.com The chemical shifts of the carbon atoms in the triazole ring are typically found in a characteristic downfield region due to the influence of the electronegative nitrogen atoms. ufv.br The carbons of the ethanamine side chain will appear at different chemical shifts, with the carbon attached to the nitrogen atom being more deshielded. docbrown.info For example, in a study of related triazole compounds, the carbon atoms of the triazole ring showed characteristic shifts that were essential for confirming the ring structure. ufv.br

Below is an interactive table summarizing typical chemical shifts for related structures.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Triazole C-H | ~7.5 - 8.5 | ~140 - 150 |

| N-H (Triazole) | ~11.0 - 14.0 | - |

| CH₂ (adjacent to triazole) | ~3.0 - 4.0 | ~30 - 40 |

| CH₂ (adjacent to amine) | ~2.5 - 3.5 | ~40 - 50 |

| NH₂ | ~1.5 - 3.0 | - |

| Note: These are approximate ranges and can vary based on the specific derivative and solvent used. |

Advanced NMR (e.g., 2D-NMR) for Complex Structures

For more complex derivatives or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. nih.gov Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

COSY: A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. This is particularly useful for establishing the connectivity of the ethylamine chain by showing correlations between the adjacent methylene groups.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the molecule, confirming the carbon framework and the attachment of the ethylamine side chain to the triazole ring. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govnih.gov This precision allows for the determination of the elemental formula of the parent ion of this compound and its derivatives. By comparing the experimentally measured mass to the calculated mass of possible elemental compositions, the correct molecular formula can be confidently assigned. This is a critical step in confirming the identity of a newly synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For volatile derivatives of this compound, GC-MS can be used to assess the purity of a sample. hmdb.ca The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each separated component. This allows for the identification of any impurities present in the sample, which is crucial for quality control.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule. mu-varna.bg

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. ufv.brmu-varna.bg For this compound, characteristic IR absorption bands would be expected for:

N-H stretching: from the amine group and the triazole ring.

C-H stretching: from the ethyl group.

C=N and N=N stretching: within the triazole ring.

C-N stretching: of the amine group.

The presence and position of these bands provide strong evidence for the key functional groups in the molecule.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mu-varna.bg The triazole ring, being an aromatic heterocycle, is expected to exhibit characteristic UV absorption maxima. researchgate.net The position and intensity of these absorptions can be influenced by the substituents on the ring and the solvent used. This technique is useful for confirming the presence of the triazole chromophore and for quantitative analysis. mu-varna.bg

Below is a data table summarizing the expected spectroscopic data for this compound.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals for triazole C-H, N-H, and ethyl CH₂ protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Signals for triazole carbons and ethyl carbons. |

| HRMS | Accurate mass measurement corresponding to the elemental formula C₄H₈N₄. |

| IR Spectroscopy | Characteristic absorption bands for N-H, C-H, C=N, and C-N bonds. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the 1,2,4-triazole (B32235) ring system. |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions that define the solid-state structure of a compound. The process involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a diffraction pattern is generated. This pattern serves as a unique fingerprint of the crystal structure, from which the electron density distribution and, consequently, the atomic positions can be mathematically reconstructed.

For complex heterocyclic molecules such as derivatives of 1,2,4-triazole, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. It allows for the precise localization of all non-hydrogen atoms in the molecule, providing invaluable insights into the planarity of the triazole ring, the conformations of its substituents, and the nature of the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing.

The molecular geometry of this derivative was determined through single-crystal X-ray structure analysis. The study revealed the presence of a cyclobutane (B1203170) ring, a triazole ring, and three phenyl rings within the molecule. researchgate.net The 1,2,4-triazole ring itself was found to be planar. researchgate.net Furthermore, the analysis highlighted the presence of weak intermolecular C-H···O hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. researchgate.net

The detailed crystallographic data obtained for this derivative are summarized in the interactive table below. Such data provides a comprehensive picture of the solid-state structure.

Table 1: Crystallographic Data for 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₇H₂₅N₃OS |

| Formula Weight | 455.57 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.1633(16) |

| b (Å) | 5.9555(2) |

| c (Å) | 29.0936(17) |

| α (°) | 90 |

| β (°) | 101.339(5) |

| γ (°) | 90 |

| Volume (ų) | 4614.6(4) |

| Z (molecules/unit cell) | 8 |

| Temperature (K) | 296 |

| Radiation type | MoKα |

| Wavelength (Å) | 0.71073 |

| Calculated Density (Mg/m³) | 1.311 |

| Absorption Coefficient (mm⁻¹) | 0.17 |

| F(000) | 1920 |

| Diffractometer | STOE IPDS-2 |

| Refinement method | Full-matrix least-squares on F² |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.112 |

| R indices (all data) | R1 = 0.052, wR2 = 0.121 |

Applications As a Versatile Synthetic Building Block

Intermediate in the Synthesis of Diverse Heterocyclic Systems

The presence of both a nucleophilic primary amine and the triazole ring system allows 2-(1H-1,2,4-triazol-5-yl)ethanamine to serve as a precursor for a wide range of heterocyclic structures. The amine can undergo reactions such as acylation, alkylation, and condensation, while the triazole ring can participate in annulation reactions to form fused bicyclic systems.

Formation of Fused Triazole Systems (e.g., Triazolopyridines)

The synthesis of fused heterocyclic systems, particularly those containing a triazole ring, is of significant interest in medicinal and materials chemistry. rsc.org Triazolopyridines, for example, are an important class of compounds. mdpi.com Synthetic strategies to create such fused systems often involve the cyclization of a precursor molecule that contains both the triazole ring and a suitably functionalized pyridine (B92270) or a latent pyridine fragment. organic-chemistry.orgorganic-chemistry.org

While specific literature detailing the direct conversion of this compound into triazolopyridines is not extensively documented, its structure is amenable to such transformations. The ethanamine side chain could be chemically modified into a reactive group that subsequently undergoes intramolecular cyclization with one of the triazole nitrogen atoms. General methods for synthesizing rsc.orgorganic-chemistry.orgCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridines include the reaction of 2-aminopyridines with various reagents or the intramolecular annulation of N-(pyridin-2-yl)amidines. organic-chemistry.orgmdpi.com The primary amine of this compound provides a synthetic handle to construct such precursors, highlighting its potential utility in building fused triazole systems.

Synthesis of Multi-Heterocyclic Architectures

The construction of molecules containing multiple distinct heterocyclic rings is a common strategy in the development of new functional molecules. The 1,2,4-triazole (B32235) ring is a frequent component in such complex structures. researchgate.netresearchgate.net The compound this compound is well-suited for this purpose, acting as a linker or scaffold upon which other heterocyclic units can be built or attached.

For instance, the primary amine can be converted into a new heterocyclic ring through condensation reactions with appropriate bifunctional reagents. Alternatively, it can be used to form a covalent bond (e.g., an amide or sulfonamide linkage) to another pre-existing heterocyclic moiety. This approach has been used to synthesize complex molecules containing both 1,2,3-triazole and 1,2,4-triazole rings, or combinations of triazoles with thiazoles and pyrazoles. nih.govmdpi.com The synthesis of such multi-heterocyclic architectures is driven by the aim of combining the distinct chemical and physical properties of different ring systems into a single molecule.

Construction of Complex Organic Molecules

The utility of this compound extends to its role as a foundational element in the synthesis of larger, more complex organic molecules for applications in life sciences and agriculture.

Medicinal Chemistry Precursors (Focus on synthetic utility, not biological effect)

The 1,2,4-triazole nucleus is a recognized pharmacophore present in numerous clinically used drugs. nih.govmdpi.comnih.gov Its isosteric relationship with amides and esters, combined with its ability to engage in hydrogen bonding, makes it a privileged structure in drug design. nih.gov The subject compound, this compound, provides a synthetically useful scaffold for building potential medicinal agents.

The primary amine serves as a crucial attachment point for various side chains or for linking the triazole core to other molecular fragments. This allows for the systematic modification of the molecule's structure to explore structure-activity relationships (SAR). Synthetic transformations such as amide coupling or reductive amination using the amine group are standard procedures for elaborating the structure and creating libraries of related compounds for screening. For example, similar triazole-containing building blocks have been used to synthesize complex pyrimidine (B1678525) derivatives via click chemistry. nih.gov

| Reaction Type | Reagent Class | Resulting Linkage/Structure | Synthetic Utility |

|---|---|---|---|

| Amide Coupling | Carboxylic Acids, Acid Chlorides | Amide Bond (-NH-C=O) | Linking to other pharmacophores or modifying solubility/lipophilicity. |

| Sulfonamide Formation | Sulfonyl Chlorides | Sulfonamide Bond (-NH-SO2) | Introduction of a stable, hydrogen-bonding group. |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | Creation of flexible or constrained linkers to other molecular parts. |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea/Thiourea Linkage | Introducing rigid linkers with specific hydrogen bonding patterns. |

Agrochemical Intermediates (Focus on synthetic utility)

The 1,2,4-triazole ring is also a cornerstone in the agrochemical industry, found in a variety of herbicides and fungicides. rsc.org The compound 3-amino-1H-1,2,4-triazole (Amitrole), an isomer of the triazole portion of the title molecule, is a known herbicide, underscoring the importance of this heterocyclic core in developing agrochemicals. echemi.com

From a synthetic standpoint, this compound serves as a valuable intermediate. The ethylamine (B1201723) side chain provides a reactive site for diversification, allowing chemists to synthesize a wide array of derivatives. By reacting the amine with different chemical partners, a large number of candidate molecules can be generated and evaluated for their properties. This modular approach is efficient for discovering new active ingredients for crop protection.

Role in Materials Science Research (excluding clinical)

Beyond biological applications, the structural features of this compound lend themselves to applications in materials science. The nitrogen atoms of the 1,2,4-triazole ring are effective coordinating agents for metal ions. This property allows the molecule to act as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs).

These materials are of great interest for applications in gas storage, separation, and catalysis. The ethanamine group can be used to further functionalize the organic linker, which can tune the properties of the resulting framework, such as pore size, surface area, and chemical environment. While specific MOFs built from this compound are not prominently featured in the reviewed literature, the fundamental coordination chemistry of triazoles suggests its potential as a valuable component in the design and synthesis of new functional materials. rsc.org

Polymer Chemistry and Functional Materials

The primary amine group attached to the ethyl side chain of this compound allows it to be readily integrated into a variety of polymer structures. This functional group can engage in typical polymerization processes, including amidation and the formation of imines, or it can be attached to pre-existing polymer backbones.

Although direct experimental studies on this compound are limited, the potential is underscored by research on analogous compounds. For instance, a similar compound, 2-(1H-1,2,3-triazol-5-yl)ethanamine, when incorporated into polymers, has been noted to improve tensile modulus and chemical resistance. The triazole ring can also serve as a site for metal ion coordination, which opens up possibilities for developing functional materials for catalysis or sensory applications.

Design of Advanced Chemical Reagents and Catalysts (if applicable)

The 1,2,4-triazole ring system, in conjunction with the ethylamine side chain, positions this compound as a candidate for developing advanced chemical reagents and catalysts. The triazole portion of the molecule, with its multiple nitrogen atoms, can function as a multidentate ligand, which is a key feature for coordinating with various metal centers in the creation of novel catalysts.

The specific orientation of the nitrogen atoms within the 1,2,4-triazole ring can modulate the electronic and steric properties of a coordinated metal, thereby fine-tuning its catalytic behavior and selectivity. The ethylamine side chain can offer an additional point of attachment, potentially leading to the formation of highly stable chelate complexes that exhibit superior catalytic efficacy.

While there is a lack of specific examples in the scientific literature detailing the catalytic use of this compound, the broader family of triazole-based compounds has been effectively used in a variety of catalytic systems. These applications include their use as antioxidant additives in industrial lubricating oils. This suggests that this compound could similarly serve as a valuable component in the synthesis of new and efficient catalysts, pending further investigation.

Q & A

Basic Question: What are the recommended synthetic routes for 2-(1H-1,2,4-triazol-5-yl)ethanamine, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives or alkylation of pre-formed triazole cores. For example, Schiff base formation with 1,3,4-thiadiazole intermediates can yield triazole derivatives . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) is critical. Purity optimization requires monitoring by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and NMR (¹H/¹³C) to confirm structural integrity and detect byproducts like unreacted amines or sulfonic acids .

Basic Question: How should crystallographic data for this compound derivatives be analyzed?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, ensuring parameters like R1 (≤ 5%) and wR2 (≤ 15%) meet crystallographic standards . For disordered triazole rings, apply restraints to bond lengths and angles. Hydrogen bonding networks (e.g., N–H···N interactions) should be mapped using Mercury software to assess packing efficiency .

Advanced Question: How can researchers evaluate the biological activity of this compound derivatives in cancer models?

Methodological Answer:

- In vitro: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression. Compare to controls like cisplatin .

- In vivo: Administer derivatives (10–50 mg/kg) in rodent xenograft models; monitor tumor volume and histopathology. Pair with toxicity assessments (serum ALT/AST levels) .

- Mechanistic Insight: Perform molecular docking (AutoDock Vina) against JNK or EGFR kinases to predict binding affinities. Validate with Western blotting for phosphorylated targets .

Advanced Question: What structural modifications enhance the actoprotective or antitumor activity of triazole derivatives?

Methodological Answer:

- Substituent Effects: Introducing electron-withdrawing groups (e.g., –NO₂) at the triazole 3-position improves metabolic stability but may reduce solubility. Hydrophilic moieties (e.g., morpholine) enhance bioavailability but can diminish activity, as seen in rodent fatigue models .

- Cation Exchange: Potassium salts of triazole-thioacetates show higher actoprotective activity than sodium analogs (6.32% efficacy gain vs. riboxin) due to improved membrane permeability .

Basic Question: How are analytical methods validated for quantifying this compound in formulations?

Methodological Answer:

Follow ICH Q2(R1) guidelines:

- HPLC Validation: Calibrate with certified reference materials (e.g., TraceCERT® standards). Assess linearity (R² ≥ 0.998), LOD/LOQ (0.1–1 µg/mL), and precision (%RSD < 2) .

- Stability Indicating Methods: Perform forced degradation (acid/alkali hydrolysis, UV exposure) to confirm specificity. Use TGA/DSC to monitor thermal stability .

Advanced Question: How should contradictory data on substituent effects be resolved?

Methodological Answer:

- Controlled Replication: Synthesize derivatives with systematic substituent variations (e.g., 4-chlorobenzylidene vs. 3-nitrobenzylidene) under identical conditions .

- Multivariate Analysis: Apply PCA or PLS regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity. Address outliers via crystallographic validation of proposed structures .

Advanced Question: What computational strategies predict the pharmacokinetic properties of triazole derivatives?

Methodological Answer:

- ADMET Prediction: Use SwissADME to estimate logP (target ≤ 3), BBB permeability, and CYP450 inhibition. Derivatives with > 30% plasma protein binding may require dose adjustments .

- MD Simulations: Simulate ligand-receptor dynamics (GROMACS) for ≥ 100 ns to assess binding stability. Focus on RMSD (< 2 Å) and hydrogen bond persistence .

Basic Question: How is compound stability assessed under storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC peak area changes (< 5% deviation).

- Light Sensitivity: Expose to UV (320–400 nm) for 48 hours; quantify photodegradants (e.g., triazole ring-opening products) .

Advanced Question: What toxicological assays are critical for triazole derivatives?

Methodological Answer:

- Genotoxicity: Ames test (TA98/TA100 strains) with/without metabolic activation (S9 fraction).

- Acute Toxicity: OECD 423 guidelines—dose rodents (50–300 mg/kg) and monitor mortality, organ weights, and histopathology .

Advanced Question: How can mechanistic studies elucidate triazole derivative interactions with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.